molecular formula C7H2F5NO2 B3032605 2,5-Difluoro-3-nitrobenzotrifluoride CAS No. 2837-22-1

2,5-Difluoro-3-nitrobenzotrifluoride

Cat. No.: B3032605
CAS No.: 2837-22-1
M. Wt: 227.09
InChI Key: VJNPKYLIWUUCOU-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitrobenzotrifluoride is a fluorinated aromatic compound with the molecular formula C7H2F5NO2 It is characterized by the presence of two fluorine atoms at the 2 and 5 positions, a nitro group at the 3 position, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride. This process can be carried out using a mixed acid nitrating agent in a continuous-flow millireactor system. The reaction conditions are carefully controlled to ensure safety and efficiency, with temperature monitoring using a reaction calorimeter and differential scanning calorimetry .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous-flow reactors allows for the efficient and safe production of this compound, minimizing the risk of hazardous reactions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Reduction: The primary product is 2,5-difluoro-3-aminobenzotrifluoride.

    Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

2,5-Difluoro

Properties

IUPAC Name

2,5-difluoro-1-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNPKYLIWUUCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735235
Record name 2,5-Difluoro-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2837-22-1
Record name 2,5-Difluoro-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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